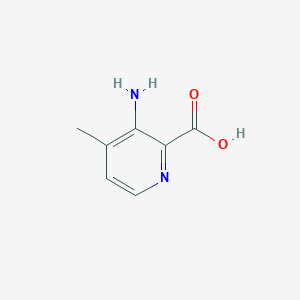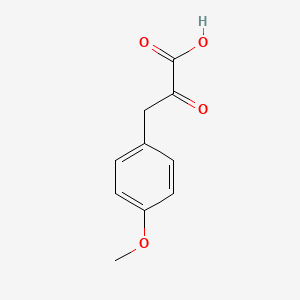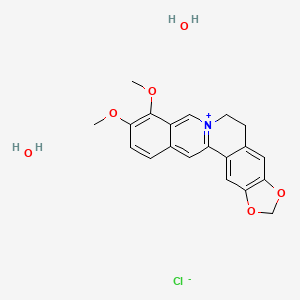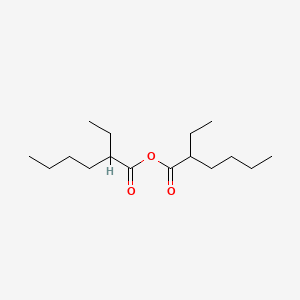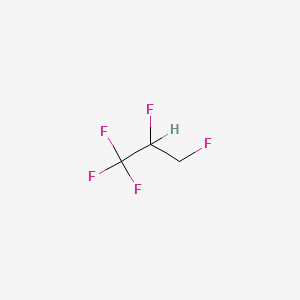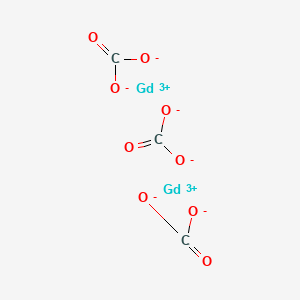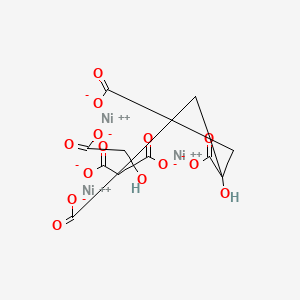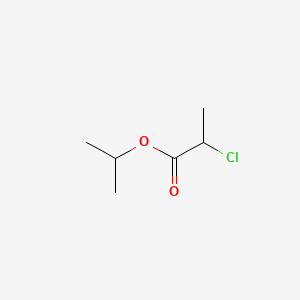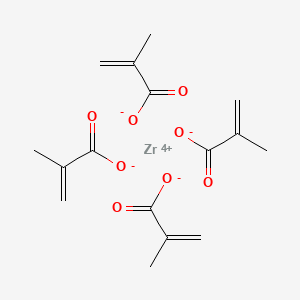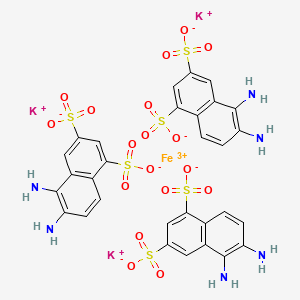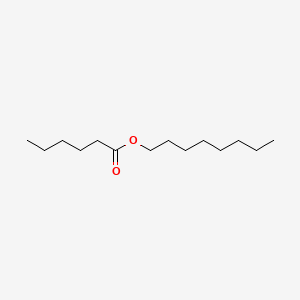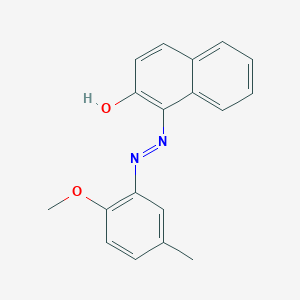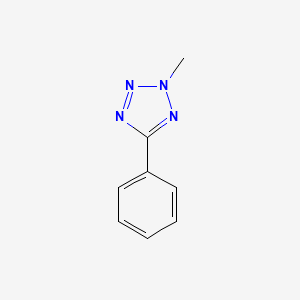
2-Methyl-5-phenyl-2H-tetrazole
Vue d'ensemble
Description
2-Methyl-5-phenyl-2H-tetrazole is a crystalline, light yellow powder with an odorless nature. It exhibits a melting point temperature range of 155–157°C. When heated, it decomposes, emitting toxic nitrogen fumes. The compound reacts vigorously when exposed to shock, fire, or friction. Additionally, it easily interacts with acidic materials and strong oxidizers, liberating corrosive and toxic gases and heat. Tetrazole dissolves in water and acetonitrile, and it is commonly used in DNA synthesis in biochemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. One approach involves eco-friendly conditions, such as using water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods yield good to excellent product yields. For instance, 5-phenyltetrazole can be synthesized by reacting an acidic anhydride with 5-phenyl-1-acetyl tetrazole, which further reacts with various aldehydes to form chalcones .
Molecular Structure Analysis
The molecular formula of 2-Methyl-5-phenyl-2H-tetrazole is C8H8N4, with an average mass of 160.18 g/mol. It contains a five-membered aza ring with 6π electrons. The compound’s reactivity is similar to aromatic compounds, and its acidic nature is influenced by substitution at the C-5 position. The presence of free N-H groups contributes to its acidic character, forming both aliphatic and aromatic heterocyclic compounds .
Chemical Reactions Analysis
- Click Chemistry : Tetrazoles are often used in click chemistry reactions. These reactions include copper-catalyzed Huisgen cycloaddition, azide-alkyne [3+2] dipolar cycloaddition, Staudinger ligation, and azide-phosphine ligation. These approaches allow efficient coupling of molecules and have applications in drug discovery and bioconjugation .
Applications De Recherche Scientifique
Corrosion Inhibition
2-Methyl-5-phenyl-2H-tetrazole and related tetrazole derivatives are studied for their inhibiting action on copper corrosion in chloride solutions. Some tetrazole derivatives, including 5-mercapto-1-phenyl-tetrazole and 5-phenyl-tetrazole, demonstrate high inhibiting efficiency, with certain derivatives exhibiting protective characteristics (Zucchi, Trabanelli, & Fonsati, 1996).
Hydroarylation in Polymer Preparation
2-Methyl-5-(2-phenylethenyl)-2H-tetrazole undergoes hydroarylation under superacid conditions, forming various functional derivatives. This process is significant in synthesizing tetrazole-containing polymers which exhibit antimicrobial and antidiabetic activities (Lisakova et al., 2015).
Structural and Docking Studies
Molecular docking studies and X-ray structure determination of tetrazole derivatives, including variations of 2-Methyl-5-phenyl-2H-tetrazole, provide insights into their interaction with biological enzymes like cyclooxygenase-2. These studies are crucial in understanding the molecular interactions and potential applications in medicinal chemistry (Al-Hourani et al., 2015).
Liquid Crystal Synthesis
Tetrazole derivatives, including 2-alkyl-2H-tetrazoles, have been synthesized and characterized for use in creating liquid crystals. These compounds, containing different alkyl chains, demonstrate mesogenic behavior, which is pivotal in the development of liquid crystal materials (Tariq et al., 2013).
Energetic Materials Research
2-Methyl-5-(tetrazol-1-yl)tetrazole and related compounds have been studied for their potential as energetic materials. Their synthesis, characterization, and performance parameters such as detonation velocity and pressure have been evaluated, making them candidates for use in explosives and propellants (Fischer et al., 2013).
Coordination Polymers and Luminescence
Tetrazole-based coordination polymers, such as Zn(II) complexes with tetrazole ligands, demonstrate unique properties like dielectric responses and strong blue fluorescence emissions. These properties are relevant in materials science, particularly in the development of luminescent materials (Chen et al., 2011).
Propriétés
IUPAC Name |
2-methyl-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMWGRHJNLIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317307 | |
| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-2H-tetrazole | |
CAS RN |
20743-49-1 | |
| Record name | 2-Methyl-5-phenyltetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-PHENYL-2H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

